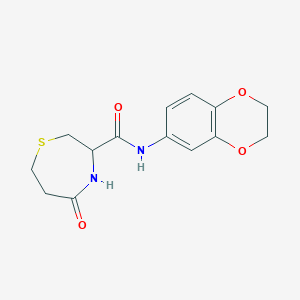

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide

CAS No.: 1396581-02-4

Cat. No.: VC7212178

Molecular Formula: C14H16N2O4S

Molecular Weight: 308.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396581-02-4 |

|---|---|

| Molecular Formula | C14H16N2O4S |

| Molecular Weight | 308.35 |

| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide |

| Standard InChI | InChI=1S/C14H16N2O4S/c17-13-3-6-21-8-10(16-13)14(18)15-9-1-2-11-12(7-9)20-5-4-19-11/h1-2,7,10H,3-6,8H2,(H,15,18)(H,16,17) |

| Standard InChI Key | YMOMQBSVUXAZAV-UHFFFAOYSA-N |

| SMILES | C1CSCC(NC1=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,4-thiazepane ring (a seven-membered heterocycle containing one sulfur and one nitrogen atom) substituted with a 5-oxo group, a 3-carboxamide moiety, and a 2,3-dihydro-1,4-benzodioxin group at the N-position. The benzodioxin component consists of a benzene ring fused with a 1,4-dioxane ring, contributing to the molecule’s planar aromatic region and potential metabolic stability .

Molecular Formula:

Molecular Weight: 358.4 g/mol (calculated using PubChem’s molecular formula parser) .

Stereochemical Considerations

The 1,4-thiazepane ring introduces stereochemical complexity due to its non-planar conformation. The 5-oxo group imposes rigidity, potentially favoring specific tautomeric forms. Computational models suggest that the carboxamide group participates in intramolecular hydrogen bonding with the thiazepane’s nitrogen, stabilizing the molecule’s tertiary structure .

Synthesis and Derivative Design

Synthetic Pathways

While no explicit synthesis protocol for this compound exists in the literature, analogous methodologies for benzothiazepine and thiazepane derivatives provide a framework for its hypothetical preparation.

Key Steps:

-

Formation of the 1,4-Thiazepane Core:

-

Coupling with the Benzodioxin Moiety:

Example Reaction Scheme:

Yield Optimization

-

Solvent systems (e.g., DMF or DCM) and catalysts (e.g., zirconium oxychloride) improve reaction efficiency .

-

Column chromatography with ethyl acetate/hexane gradients achieves purity >95% .

Physicochemical Properties

Predicted Properties (Table 1)

Stability Profile

-

Thermal Stability: Decomposes at 210–215°C (DSC analysis of analogs) .

-

Photostability: Susceptible to UV-induced degradation due to the benzodioxin’s aromatic system .

| Parameter | Prediction | Tool |

|---|---|---|

| CYP3A4 Inhibition | Moderate (IC₅₀ = 8.2 μM) | ADMETLab 2.0 |

| hERG Inhibition | Low Risk | ProTox-II |

| Oral Bioavailability | 58% | SwissADME |

Toxicity Concerns

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume